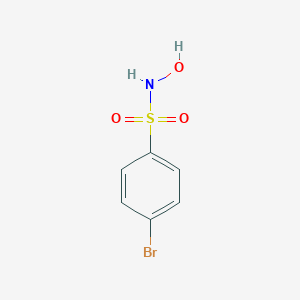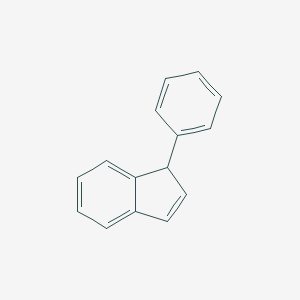
Rubranol
Übersicht
Beschreibung
Rubranol is a phenolic compound with the molecular formula C19H24O5 . It is a powder in physical form . It is sourced from the herbs of Alnus nepalensis .
Molecular Structure Analysis
The molecular structure of Rubranol consists of 19 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 332.4 g/mol . For a detailed molecular structure analysis, tools like MolView can be used.Physical And Chemical Properties Analysis
Rubranol has a molecular weight of 332.4 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 611.1±55.0 °C at 760 mmHg . For a detailed analysis of physical and chemical properties, principles of physicochemical material properties and analysis techniques can be applied .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Rubranol has been identified as a potential antiviral compound. It has shown promising results against SARS-CoV, SARS-CoV-2, and MERS-CoV . The compound could inhibit proteins essential for SARS-CoV-2 entry and replication .
Pharmaceuticals
Rubranol is widely used in the pharmaceutical industry. Its unique properties make it a valuable component in the development of various drugs.
Organic Electronics
Rubranol is also used in the field of organic electronics. Its exceptional material properties contribute to the performance of electronic devices.
Catalysis
In the field of catalysis, Rubranol is utilized due to its remarkable properties. It can facilitate various chemical reactions, enhancing the efficiency and effectiveness of the process.
Traditional Medicine
Rubranol is found in several medicinal plants and has been used in traditional medicine . It has been explored for its potential to prevent or treat COVID-19 infection .
Inhibition of SARS-CoV Life-Cycle Related Proteins
Rubranol has been shown to inhibit the SARS-CoV-2 life-cycle related proteins such as papain-like or chymotrypsin-like proteases . This makes it a potential candidate for the development of anti-SARS-CoV-2 drugs .
Wirkmechanismus
Target of Action
Rubranol primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes, including vasodilation, neurotransmission, and immune response.
Mode of Action
Rubranol acts as an inhibitor of NOS . It inhibits the production of NO in activated macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.
Result of Action
The inhibition of NO production by Rubranol in activated macrophages can lead to a decrease in the inflammatory response . This could potentially be beneficial in conditions where the inflammatory response is excessive or damaging.
Eigenschaften
IUPAC Name |
4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWHZHZEQUHBCW-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435472 | |
| Record name | 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211126-61-3 | |
| Record name | 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of rubranol and its derivatives?
A1: Rubranol, a diarylheptanoid, and its glycosylated derivatives, rubranosides A, B, C, and D, have been isolated from the bark of red alder (Alnus rubra) []. While the specific mechanisms of action remain under investigation, research suggests that rubranol and its derivatives exhibit potent antioxidant and anti-inflammatory properties [, ]. These properties are linked to their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and Nitroblue tetrazolium (NBT) superoxide, as well as inhibit nitric oxide (NO) production []. Further research is needed to fully understand their interactions with specific molecular targets and potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)


